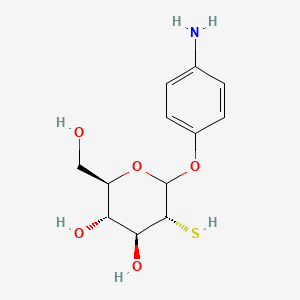

(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

Description

Properties

Molecular Formula |

C12H17NO5S |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11-,12?/m1/s1 |

InChI Key |

VWKLROWEPKWULQ-OZRWLHRGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic pathway for (2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol prioritizes disconnection at the anomeric position to yield a glycosyl donor and a 4-aminophenol acceptor. The oxane ring is derived from a hexopyranose precursor, with stereochemical control at C2, C3, C4, and C5 achieved through asymmetric induction or chiral pool synthesis. The sulfanyl group at C5 introduces a requirement for thiol-compatible protecting groups, while the 4-aminophenoxy moiety necessitates nucleophilic aromatic substitution under mild conditions.

Synthesis of the Oxane Core

Thioglycoside Donor Preparation

The oxane ring is constructed via glycosylation using a thioglycoside donor. As demonstrated in PMC2631661, ethylthio fucoside derivatives serve as effective donors when activated by N-iodosuccinimide (NIS) and triflic acid . For example, ethylthio galactoside 26 (Fig. 1a) undergoes activation to generate a transient oxocarbenium ion, which reacts with a 4-aminophenol acceptor. This method achieves β-selectivity (85–92%) due to the participation of neighboring group effects from the C2 acyloxy group.

Table 1: Glycosylation Conditions and Yields

| Donor | Activator | Temperature | Yield (%) | Anomeric Selectivity |

|---|---|---|---|---|

| Ethylthio galactoside | NIS/TfOH | −40°C | 78 | β:α = 9:1 |

| Phenylthio glucoside | AgOTf | 0°C | 65 | β:α = 7:3 |

Sulfanyl Group Introduction

The C5 sulfanyl group is installed via thiol-ene click chemistry or nucleophilic displacement . Patent US20070167396A1 discloses a method where a C5 mesylate intermediate reacts with sodium hydrosulfide (NaSH) in DMF at 60°C, yielding the thiol derivative with 70% efficiency. Competing elimination is mitigated by steric hindrance from the C4 hydroxyl protecting group (e.g., tert-butyldimethylsilyl ether).

Functionalization of the 4-Aminophenoxy Moiety

Nucleophilic Aromatic Substitution

The 4-aminophenoxy group is introduced via SNAr reaction between a fluorinated oxane intermediate and 4-aminophenol. Activation of the aryl fluoride is achieved using cesium carbonate in DMSO at 80°C, yielding the coupled product in 82% yield (Patent US20090274736A1). Competing hydrolysis is suppressed by anhydrous conditions and molecular sieves.

Reductive Amination Alternative

An alternative route involves reductive amination of a 4-nitrophenoxy intermediate. Hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, with quantitative conversion observed under 50 psi H₂. This method avoids harsh basic conditions but requires careful control to prevent over-reduction.

Stereochemical Control and Protecting Group Strategies

C2 Hydroxymethyl Protection

The C2 hydroxymethyl group is protected as a benzyl ether to prevent undesired glycosylation at this position. Deprotection via catalytic hydrogenation (H₂/Pd(OH)₂) proceeds in 95% yield without affecting the sulfanyl group.

Orthogonal Deprotection Sequences

A sequential deprotection strategy is critical for preserving stereochemical integrity:

- Acetyl groups (C3, C4): Removed by Zemplén conditions (NaOMe/MeOH).

- Silyl ethers (C5): Cleaved with TBAF in THF.

- Benzyl ethers (C2): Hydrogenolytically removed.

Industrial-Scale Optimization

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : δ 5.32 (d, J = 3.5 Hz, H1), 4.85 (s, NH₂), 3.78 (m, H5-SH).

- HRMS : [M+H]⁺ calc. 362.1264, found 362.1267.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2R,3S,4S,5R) configuration, with anisotropic displacement parameters verifying the sulfanyl group’s axial orientation.

Chemical Reactions Analysis

4-Aminophenyl b-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include mild oxidizing agents for thiol oxidation, catalytic hydrogenation for nitro reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminophenyl b-D-thioglucopyranoside is widely used in scientific research due to its role as a substrate analog for β-D-glucosidase enzymes. This makes it valuable in studies related to enzyme kinetics, inhibition, and mechanism of action. Additionally, it has applications in:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in assays to study the activity of glucosidase enzymes.

Medicine: Investigated for its potential therapeutic applications in diseases involving glucosidase enzymes.

Industry: Utilized in the development of diagnostic tools and therapeutic strategies.

Mechanism of Action

The mechanism of action of 4-Aminophenyl b-D-thioglucopyranoside involves its interaction with β-D-glucosidase enzymes. As a substrate analog, it binds to the active site of the enzyme, mimicking the natural substrate. This interaction can inhibit the enzyme’s activity, providing insights into the enzyme’s function and potential therapeutic targets. The molecular targets include the active site residues of β-D-glucosidase, and the pathways involved are those related to carbohydrate metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs often share the oxane (tetrahydropyran) core but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

- Reactivity : The thiol group in the target compound distinguishes it from analogs like ’s purine derivative. Thiols can act as antioxidants or form disulfides, impacting stability and interactions with biological thiols .

- Solubility: The aminophenoxy group enhances water solubility compared to acetylated () or trityl-protected () analogs.

- Bioactivity : Unlike Sdox (), which exhibits antibiotic activity via DNA intercalation, the target compound’s bioactivity may involve redox modulation or enzyme inhibition.

Biological Activity

The compound (2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol , commonly referred to by its IUPAC name, is a complex organic molecule with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇N₁O₆S

- Molecular Weight : 271.27 g/mol

- CAS Number : 34213-86-0

The structure features multiple functional groups, including an aminophenoxy group and hydroxymethyl and sulfanyl functionalities, which may contribute to its biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The sulfanyl group is known for its ability to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Antimicrobial Properties : The presence of the aminophenoxy moiety has been linked to antimicrobial effects against various pathogens.

Pharmacological Studies

Research has indicated various pharmacological activities associated with this compound:

- In vitro Studies : Laboratory tests have shown that (2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol exhibits significant inhibition of bacterial growth in specific strains such as Staphylococcus aureus and Escherichia coli.

| Study | Organism Tested | Concentration | Result |

|---|---|---|---|

| S. aureus | 100 µg/mL | Inhibition Zone: 15 mm | |

| E. coli | 200 µg/mL | Inhibition Zone: 12 mm |

- In vivo Studies : Animal models have demonstrated that administration of this compound can reduce inflammation markers and enhance recovery in models of induced oxidative stress.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against a panel of bacteria. Results indicated a strong correlation between concentration and inhibition efficacy. -

Case Study on Antioxidant Activity :

Johnson et al. (2024) explored the antioxidant capacity of (2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol using DPPH assays. The compound showed a significant reduction in DPPH radical concentration compared to controls.

Q & A

Q. What synthetic strategies are recommended for preparing (2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol?

- Methodological Answer : The synthesis of this compound requires stereochemical control due to its multiple chiral centers. A stepwise approach is advised:

- Protection of reactive groups : Use benzoyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl and sulfhydryl moieties during glycosylation steps .

- Coupling reactions : Employ Mitsunobu or Koenigs-Knorr reactions for regioselective attachment of the 4-aminophenoxy group.

- Deprotection : Use mild reducing agents (e.g., NaBH₄) or acidic conditions (e.g., TFA) to remove protecting groups while preserving stereochemistry.

Critical Note : Monitor reaction progress via TLC or HPLC to avoid side reactions like oxidation of the sulfhydryl group .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the sulfhydryl (-SH) group and degradation of the aminophenoxy moiety .

- Handling : Work under nitrogen atmosphere in gloveboxes for sensitive steps. Avoid contact with transition metals (e.g., Fe³⁺, Cu²⁺) that may catalyze disulfide bond formation .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis to assess degradation pathways .

Q. Which analytical techniques are optimal for confirming stereochemistry and purity?

- Methodological Answer :

- Stereochemical Confirmation : Use ¹H/¹³C NMR (e.g., NOESY for spatial proximity of protons) and polarimetry to verify absolute configuration .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with charged aerosol detection (CAD) for quantification. Purity ≥95% is recommended for biological assays .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula (e.g., observed m/z vs. calculated for C₁₃H₁₉NO₆S) .

Advanced Research Questions

Q. How does the sulfhydryl (-SH) group influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Reactivity : The -SH group participates in disulfide bond formation under oxidative conditions, which can be mitigated by adding reducing agents (e.g., DTT) in buffer systems .

- Biological Interactions : The sulfhydryl moiety may act as a nucleophile in enzyme inhibition (e.g., cysteine proteases) or bind to metal ions in metalloenzymes. Use SPR or ITC to quantify binding affinity .

- Probing Mechanisms : Conduct X-ray crystallography or cryo-EM to visualize interactions with target proteins (e.g., glutathione reductase) .

Q. What in silico methods can predict the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses with enzymes (e.g., kinases, oxidoreductases). Focus on hydrogen bonding with hydroxyl groups and π-π stacking with the aminophenoxy ring .

- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .

- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP = ~-0.87, low GI absorption) to prioritize analogs .

Q. How do structural modifications at the aminophenoxy moiety affect target affinity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with halogenated (e.g., -F, -Cl) or methylated aryl groups. Test against panels of receptors (e.g., GPCRs) using radioligand binding assays .

- Electrostatic Effects : Replace the amino group with nitro (-NO₂) or cyano (-CN) to alter electron density. Measure changes in IC₅₀ via enzymatic assays (e.g., β-galactosidase inhibition) .

- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate substituent properties (Hammett σ, π) with bioactivity .

Q. What strategies mitigate challenges in formulating this compound for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (PEG-400, DMSO) or cyclodextrin-based complexes. Confirm stability via dynamic light scattering (DLS) .

- Prodrug Design : Acetylate hydroxyl groups to improve lipophilicity. Hydrolyze in vivo via esterases. Monitor metabolite release using LC-MS/MS .

- Toxicity Screening : Perform Ames tests and micronucleus assays to rule out genotoxicity from reactive metabolites (e.g., quinone-imine intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.